molecular formula C8H10O3 B13601788 (r)-4-(1-Hydroxyethyl)benzene-1,3-diol

(r)-4-(1-Hydroxyethyl)benzene-1,3-diol

Cat. No.: B13601788
M. Wt: 154.16 g/mol
InChI Key: DUNRSBLUMXLQPE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Hydroxyethyl)benzene-1,3-diol is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center This compound is characterized by a benzene ring substituted with a hydroxyethyl group and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Hydroxyethyl)benzene-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Hydroxyethyl)benzene-1,3-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Corresponding diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(1-Hydroxyethyl)benzene-1,3-diol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be used in the synthesis of biologically active molecules.

Medicine

In medicine, ®-4-(1-Hydroxyethyl)benzene-1,3-diol is investigated for its potential therapeutic effects. It may be used in the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-4-(1-Hydroxyethyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The hydroxyethyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxyethyl)benzene-1,3-diol: Lacks the chiral center, making it a racemic mixture.

    4-(1-Hydroxyethyl)benzene-1,2-diol: Differently substituted benzene ring.

    4-(1-Hydroxyethyl)benzene-1,4-diol: Hydroxyl groups at different positions.

Uniqueness

®-4-(1-Hydroxyethyl)benzene-1,3-diol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the chiral center distinguishes it from other similar compounds, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-[(1R)-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m1/s1

InChI Key

DUNRSBLUMXLQPE-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)O)O)O

Canonical SMILES

CC(C1=C(C=C(C=C1)O)O)O

Origin of Product

United States

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